molecular formula C12H14O3 B103780 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid CAS No. 15880-03-2

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

Cat. No. B103780
CAS RN: 15880-03-2
M. Wt: 206.24 g/mol
InChI Key: JYLUOTCHTVZCDL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid, also known as DMBOA, is an organic compound of the carboxylic acid family. It is a colorless, volatile liquid with a faint odor. DMBOA is used in a variety of scientific applications and is a key component in several biochemical and physiological processes.

Scientific Research Applications

Organic Synthesis and Suzuki–Miyaura Coupling

Field:

Organic chemistry and synthetic methodology.

Summary:

Dimethylphenylpyruvic acid serves as an organoboron reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for carbon–carbon bond formation.

Methods and Experimental Procedures:

Results and Outcomes:

  • Applications : Used in the synthesis of pharmaceutical intermediates, natural products, and materials .

Thiophene Derivatives

Field:

Organic synthesis and medicinal chemistry.

Summary:

Dimethylphenylpyruvic acid derivatives can be modified to incorporate thiophene moieties. Thiophenes are of interest due to their biological activities.

Methods and Experimental Procedures:

Results and Outcomes:

  • Biological Activity : Thiophene-containing dimethylphenylpyruvic acid derivatives may exhibit antitumor, anti-inflammatory, or antimicrobial effects .

Metabolomics Research

Field:

Biochemistry and pesticide research.

Summary:

Metabolomics studies use dimethylphenylpyruvic acid as a reference compound to understand pesticide metabolism.

Methods and Experimental Procedures:

Results and Outcomes:

  • Mode of Action (MOA) : Understanding how pesticides are metabolized helps predict effects on non-target organisms and combat pest resistance .

properties

IUPAC Name

4-(2,4-dimethylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLUOTCHTVZCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303878
Record name 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

CAS RN

15880-03-2
Record name 15880-03-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

m-Xylene 10f (98%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 42 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11f were obtained in 92% yield. 1H-NMR: 7.66 (d, 1H, Ar--H); 7.07 (d, 2H, Ar--H); 3.22 (t, 2H, CH2CH2COOH); 2.77 (CH2CH2COOH); 2.49 (s, 3H, CH3); 2.35 (s, 3H, CH3).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LH Zalkow, RN Harris III, NI Burke - Journal of natural products, 1979 - ACS Publications
The toxic plant “rayless goldenrod”(Isocoma Wrightii= Haplopappus heterophyllus) has been shown to contain, in its volatile oil, three novel sesquiterpenes, isocomene (1), …
Number of citations: 41 pubs.acs.org
Ö Gündoğdu, P Turhan, A Köse, R Altundaş… - Tetrahedron …, 2017 - Elsevier
The ring-opening reaction of homoserine lactone with phenylmagnesium bromides was systematically examined. A reliable method to achieve β-amino acid precursors was developed …
Number of citations: 5 www.sciencedirect.com
AM Sakho, A Diallo, A Keita… - Journal de la …, 2015 - search.proquest.com
An organotin complex whose formula is [(Bu) 2Sn] 4 (L1) 2O3 (Br) 2] has been synthesized from a reaction between Bu2BrSnOSnBu2Br and 4-(2, 4-dimethylphenyl)-4-oxobutanoic acid …
Number of citations: 1 search.proquest.com

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